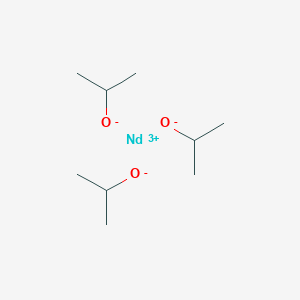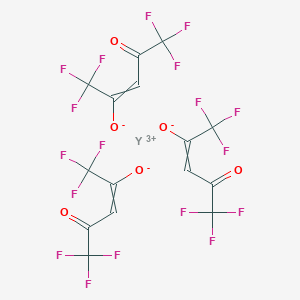
Yttrium hexafluoroacetylacetonate
Vue d'ensemble
Description
Yttrium hexafluoroacetylacetonate, also known as yttrium tris-hexafluoroacetylacetonate (Y(hfa)3), is a compound that has been studied for its unique molecular structure and potential applications. The compound is a β-diketonate, which is a class of coordination compounds that can form complexes with metals. Yttrium hexafluoroacetylacetonate has been investigated using a variety of techniques, including electron diffraction, mass spectrometry, and quantum chemical calculations, to understand its molecular structure and behavior under different conditions .
Synthesis Analysis
The synthesis of yttrium-based compounds, such as yttrium oxide (Y2O3) thin films, often involves the use of yttrium acetylacetonate (Y(acac)3) as a precursor. The thermal decomposition of Y(acac)3 has been studied to understand the initial steps of decomposition, which involve the loss of a β-diketone ligand. This process is followed by further dissociation or degradation until Y2O3 is obtained, with carbon-related residues present in the final product. The synthesis of Y2O3 thin films has been achieved using the spray pyrolysis technique, which involves depositing the films on silicon substrates at temperatures ranging from 400 to 550 °C .
Molecular Structure Analysis
The molecular structure of yttrium tris-hexafluoroacetylacetonate has been extensively studied. Electron diffraction and quantum chemical calculations have revealed that the molecule has D3-symmetry and a rotation angle of 14.4° for the triangular O-O-O faces with respect to their position in the regular prism. The internuclear distances and valence angles have been determined, providing detailed insights into the molecular geometry of Y(hfa)3. The compound starts to decompose at temperatures above 330 °C, and the monomer's electron diffraction patterns have been obtained at around 208 °C .
Chemical Reactions Analysis
The chemical reactions involving yttrium acetylacetonate complexes have been explored in the context of synthesizing heteronuclear iron-yttrium complexes. The modified electrochemical dissolution of the [YFe2] alloy has been used to obtain new compounds containing acetylacetonate ligands. These compounds exhibit interesting magnetic properties and are covered with an amorphous film that contains finely dispersed clusters, which may include superparamagnetic species .
Physical and Chemical Properties Analysis
The physical and chemical properties of yttrium-based compounds synthesized from acetylacetonate precursors have been characterized using various techniques. For instance, Y2O3 thin films synthesized from Y(acac)3 exhibit low surface roughness and an index of refraction close to 1.8. The crystalline structure of these films is dependent on the substrate temperature, with films deposited at lower temperatures being mainly amorphous, while higher temperatures result in polycrystalline films with a cubic crystalline phase . The magnetic properties of iron-yttrium complexes containing acetylacetonate ligands have also been studied, revealing the presence of high-spin two-valence iron, yttrium ions, and ferromagnetic clusters .
Applications De Recherche Scientifique
-
Medical Imaging and Therapy
- Yttrium-based materials are used in medical lasers and biomedical implants .
- Yttrium isotopes enable roles for 90Y complexes as radiopharmaceuticals and 86Y tracers for positron emission tomography (PET) imaging .
- The naturally abundant isotope 89Y is proving to be suitable for nuclear magnetic resonance investigations, where initial reports in the emerging field of hyperpolarized magnetic resonance imaging (MRI) are promising .
-
Lasers and Superconductors
-
Biomedical Implants
-
Radiopharmaceuticals
-
PET Imaging
- PET imaging techniques such as PET can take advantage of those radionuclides that exhibit β+ decay .
- The production of high energy positrons during this decay can be detected indirectly through the production of two gamma photons formed from annihilation of positrons with surrounding electrons in tissues .
-
Hyperpolarised MRI
- The naturally abundant isotope 89Y is proving to be suitable for nuclear magnetic resonance investigations, where initial reports in the emerging field of hyperpolarised magnetic resonance imaging (MRI) are promising .
- Hyperpolarized gas MRI, also known as hyperpolarized helium-3 MRI or HPHe-3 MRI, is a medical imaging technique that uses hyperpolarized gases to improve the sensitivity and spatial resolution of magnetic resonance imaging (MRI) .
Safety And Hazards
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .
Propriétés
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOUMINOGFSOBW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H3F18O6Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380767 | |
| Record name | Yttrium hexafluoroacetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;yttrium(3+) | |
CAS RN |
18911-76-7 | |
| Record name | Yttrium hexafluoroacetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium(III) hexafluoroacetylacetonate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
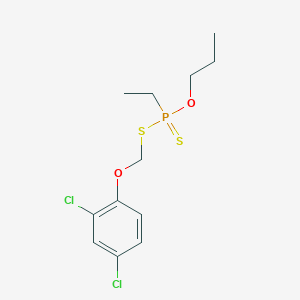
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
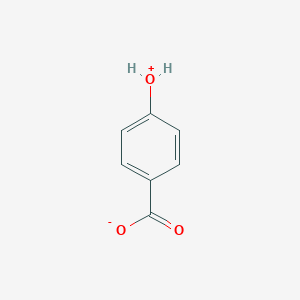
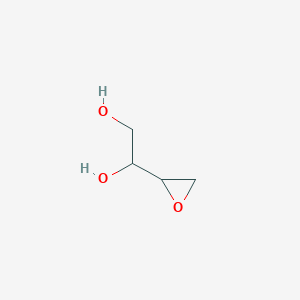
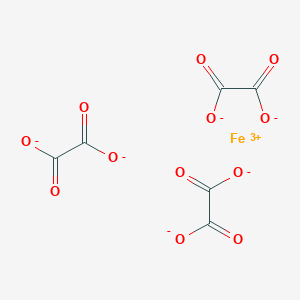
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
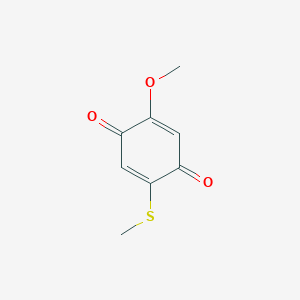

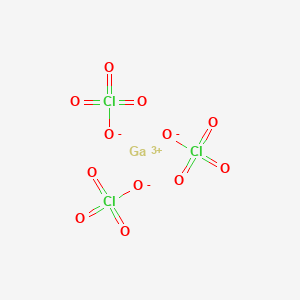
![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
